molecular formula C28H36N4O3S B1150023 Lurasidone Metabolite 14283 D8

Lurasidone Metabolite 14283 D8

Cat. No.: B1150023
M. Wt: 516.7 g/mol
InChI Key: JVTNTCYRWHASTQ-GJWDYXDKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lurasidone Metabolite 14283 D8 involves the incorporation of deuterium atoms into the Lurasidone Metabolite 14283 molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process typically includes steps such as deuterium exchange reactions, purification, and quality control to meet the standards required for scientific research .

Chemical Reactions Analysis

Types of Reactions

Lurasidone Metabolite 14283 D8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs .

Scientific Research Applications

Lurasidone Metabolite 14283 D8 is used extensively in scientific research, including:

    Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of Lurasidone.

    Pharmacodynamic Studies: To investigate the effects of Lurasidone on various biological systems.

    Drug Interaction Studies: To explore potential interactions between Lurasidone and other drugs.

    Metabolic Pathway Analysis: To identify and characterize the metabolic pathways of Lurasidone

Mechanism of Action

Lurasidone Metabolite 14283 D8 exerts its effects by interacting with specific molecular targets, including dopamine D2 receptors, serotonin 5-HT2A receptors, and serotonin 5-HT7 receptors. It acts as an antagonist at these receptors, thereby modulating neurotransmitter activity in the brain. This mechanism is crucial for its therapeutic effects in treating schizophrenia and bipolar depression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lurasidone Metabolite 14283 D8 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in pharmacokinetic and pharmacodynamic studies. This labeling provides valuable insights into the metabolic pathways and interactions of Lurasidone, making it a crucial tool in scientific research .

Properties

Molecular Formula

C28H36N4O3S

Molecular Weight

516.7 g/mol

IUPAC Name

(1S,2S,6R,7S,8R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22+,24-,25+/m0/s1/i9D2,10D2,11D2,12D2

InChI Key

JVTNTCYRWHASTQ-GJWDYXDKSA-N

SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O

Isomeric SMILES

[2H]C1(C(N(C(C(N1C[C@@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@H]5C[C@@H]([C@H]4C3=O)[C@@H](C5)O)([2H])[2H])([2H])[2H])C6=NSC7=CC=CC=C76)([2H])[2H])[2H]

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O

Origin of Product

United States

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